molecular formula C19H23NO2 B5464043 4-isopropoxy-N-(3-phenylpropyl)benzamide

4-isopropoxy-N-(3-phenylpropyl)benzamide

Cat. No.: B5464043
M. Wt: 297.4 g/mol
InChI Key: IQMIEADLPKBBCQ-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(3-phenylpropyl)benzamide is a benzamide derivative featuring an isopropoxy group at the para position of the benzamide ring and a 3-phenylpropylamine side chain. Benzamide derivatives are widely studied for their biological activities, including anti-inflammatory and antitumor properties, often modulated by substituents on the aromatic ring and the amine side chain .

Properties

IUPAC Name

N-(3-phenylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(2)22-18-12-10-17(11-13-18)19(21)20-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIEADLPKBBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The electronic and steric properties of substituents on the benzamide ring significantly influence reactivity and biological interactions. Key analogues include:

Compound Name Substituent (Benzamide Ring) Key Properties/Reactivity Reference
4-Chloro-N-(3-phenylpropyl)benzamide Chloro (-Cl) Highest turnover number (TON = 309) in nickel-catalyzed oxidative amidation; electron-withdrawing group enhances electrophilicity .
4-Nitro-N-(3-phenylpropyl)benzamide Nitro (-NO₂) Synthesized in 87% yield via acylation; nitro group increases polarity and may reduce metabolic stability .
4-Isopropoxy-N-(4-isopropylphenyl)benzamide Isopropoxy (-O-iPr) Predicted boiling point: 365.3°C; electron-donating group may improve solubility in hydrophobic environments .
Target Compound Isopropoxy (-O-iPr) Expected intermediate hydrophobicity; steric bulk may reduce catalytic efficiency compared to -Cl or -NO₂ analogues.

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, improving reactivity in cross-coupling reactions.
  • Electron-donating groups (e.g., -O-iPr) may reduce electrophilicity but improve solubility and bioavailability .

Amine Side Chain Modifications

The amine side chain’s structure impacts nucleophilicity, steric hindrance, and binding affinity. Notable examples:

Compound Name Amine Side Chain Synthesis Yield/TON Key Findings Reference
4-Chloro-N-(3-phenylpropyl)benzamide 3-Phenylpropyl TON = 309 Aliphatic chain balances nucleophilicity and steric accessibility, enabling high catalytic efficiency .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl 80% yield Aromatic side chains with methoxy groups facilitate high yields but may introduce metabolic complexity .
4-Isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide Thiazolyl-sulfonylphenyl Molecular weight = 417.5 Bulky sulfonyl-thiazole groups introduce steric hindrance, potentially reducing reactivity .

Key Observations :

  • Aliphatic chains (e.g., 3-phenylpropyl) optimize nucleophilicity and minimize steric hindrance.
  • Aromatic or heterocyclic side chains (e.g., thiazolyl-sulfonyl) may enhance target specificity but complicate synthesis .

Key Observations :

  • Acylation methods (e.g., using benzoyl chloride) consistently yield >80% for nitro and methoxy derivatives .
  • Catalytic methods (e.g., Ni pincer complexes) enable rapid amidation but depend on substituent electronic profiles .

Mechanistic and Kinetic Considerations

  • Steric Effects : The 3-phenylpropyl chain offers a favorable balance between flexibility and steric accessibility, contrasting with bulkier side chains (e.g., thiazolyl-sulfonyl) that hinder reactivity .

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